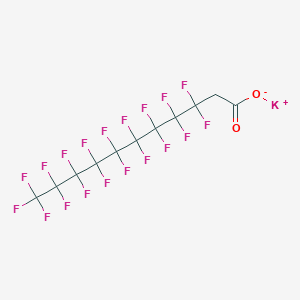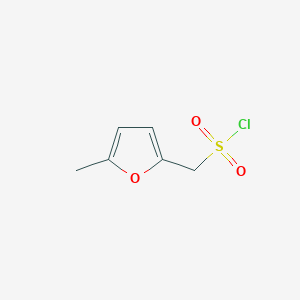![molecular formula C10H16N2O2 B12438941 N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine](/img/structure/B12438941.png)
N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine is a spirocyclic compound characterized by its unique structural features. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for its strong exothermic nature and the release of gases, which necessitates careful control of reaction conditions to ensure safety and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using a microreaction system. This system allows for precise control over reaction parameters such as temperature, reaction time, and phase separation, resulting in higher yields and safer production processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine involves its interaction with specific molecular targets. It acts as a selective electrophilic aminating agent for nucleophiles, including N-, S-, C-, and O-nucleophiles. This selectivity is due to its stereoselective properties and the absence of strongly acidic or basic byproducts .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and use as a scaffold in medicinal chemistry.
1-oxa-2-azaspiro[2.5]octane: Used as a selective electrophilic aminating agent in organic synthesis.
Uniqueness
N-{9,9-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-ylidene}hydroxylamine stands out due to its unique spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This structural feature enhances its potential as a drug-like compound and its versatility in various chemical reactions .
Properties
IUPAC Name |
N-(7,7-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-9-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2)5-8(12-13)6-10(7-9)3-4-11-14-10/h4,13H,3,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWQSMJZDUOEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC2(C1)CC=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

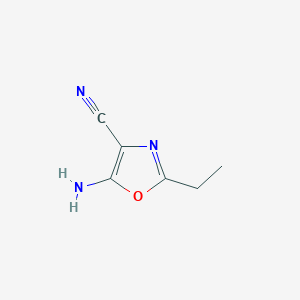

![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)
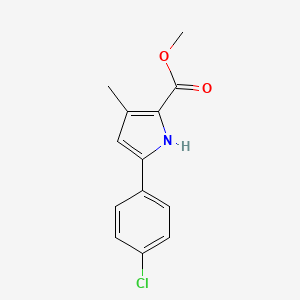
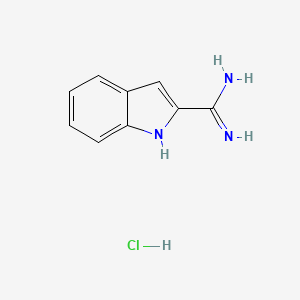

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438912.png)

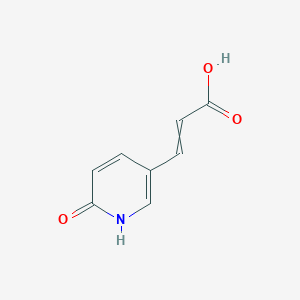
![4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B12438927.png)
![3-chloro-2-({2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12438932.png)
